4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide
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Overview
Description
4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C10H9BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a dimethylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide typically involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent like trifluoromethyl iodide in the presence of a base.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom and dimethylamino group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethoxy)benzamide: Lacks the dimethylamino group, resulting in different chemical properties.
N,N-Dimethyl-3-(trifluoromethoxy)benzamide: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-N,N-dimethylbenzamide: Lacks the trifluoromethoxy group, influencing its lipophilicity and biological activity.
Uniqueness
4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide is unique due to the combination of the bromine atom, trifluoromethoxy group, and dimethylamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-15(2)9(16)6-3-4-7(11)8(5-6)17-10(12,13)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQJBIPOKDYEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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